molecular formula C9H9N5O B13338815 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile

Cat. No.: B13338815
M. Wt: 203.20 g/mol
InChI Key: ZQEUMFPMWPCYSJ-UHFFFAOYSA-N
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Description

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is a novel compound with a unique structure that combines a pyrrolo[2,1-f][1,2,4]triazine moiety with an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to form the pyrrolo[2,1-f][1,2,4]triazine core.

Industrial Production Methods

Industrial production of this compound may involve multistep synthesis processes, including the use of transition metal-mediated reactions and rearrangement of pyrrolooxadiazines. These methods ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane .

Major Products

Major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile has shown promise in several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile involves its interaction with molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the inhibition of viral replication .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile is unique due to its combination of the pyrrolo[2,1-f][1,2,4]triazine core with an acetonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9N5O

Molecular Weight

203.20 g/mol

IUPAC Name

2-amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetonitrile

InChI

InChI=1S/C9H9N5O/c1-15-9-8-2-6(7(11)3-10)4-14(8)13-5-12-9/h2,4-5,7H,11H2,1H3

InChI Key

ZQEUMFPMWPCYSJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC(=C2)C(C#N)N

Origin of Product

United States

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